PV8 (hydrochloride)
Overview
Description
PV8 (hydrochloride) is an analytical reference material categorized as a cathinone . It is regulated as a Schedule I compound in the United States . This product is intended for research and forensic applications .
Molecular Structure Analysis
The formal name of PV8 (hydrochloride) is 1-phenyl-2-(1-pyrrolidinyl)-1-heptanone, monohydrochloride . Its molecular formula is C17H25NO • HCl . The InChI code is InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16 (18-13-8-9-14-18)17 (19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H .Chemical Reactions Analysis
PV8 exhibited a relatively short 28.8 min half-life, with an intrinsic 24.2 μL/min/mg microsomal clearance . Metabolic pathways identified in vitro included: hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation .Scientific Research Applications
Metabolic Profiling
PV8 (hydrochloride) has been used in the study of its metabolic profile in human hepatocytes and urine . The objective was to determine PV8’s metabolic stability in human liver microsome (HLM) incubation and its metabolism following human hepatocyte incubation and high-resolution mass spectrometry (HRMS) .
Drug Toxicology
As a novel synthetic cathinone, PV8 is used in toxicology studies . These studies aim to understand the effects of new psychoactive substances (NPS) on the human body .
Substance Abuse Research
PV8 is a synthetic pyrrolidinophenone detected in seized products in Japan (2013), The Netherlands (2014), and Germany (2014) . It can be used in research related to substance abuse and the development of new synthetic drugs .
Stimulant Effects Study
Methylenedioxy-PV8, a variant of PV8, is classified as a novel stimulant and substituted cathinone . It can be used in studies to understand the stimulant-like effects, similar to amphetamines .
Defect Passivation in Solar Cells
A zwitterionic additive, namely, mafenide hydrochloride (MHCl) was introduced into mesoscopic perovskite solar cells (MPSCs) for defect passivation . This application of PV8 can be used to improve electrical conduction in the film .
Safety and Hazards
Mechanism of Action
Target of Action
PV8, also known as α-Pyrrolidinoheptaphenone, is a designer drug of the pyrrolidinophenone class of cathinones . It is the higher homolog of α-pyrrolidinohexiophenone (α-PHP)
Biochemical Pathways
Metabolic pathways identified for PV8 include hydroxylation, ketone reduction, carboxylation, N-dealkylation, iminium formation, dehydrogenation, N-oxidation, and carbonylation . The top three in vitro metabolic pathways were di-hydroxylation > ketone reduction > γ-lactam formation .
Pharmacokinetics
PV8 exhibited a relatively short 28.8 min half-life, with an intrinsic 24.2 μL/min/mg microsomal clearance . This compound is predicted to be an intermediate clearance drug with an estimated human 22.7 mL/min/kg hepatic clearance .
properties
IUPAC Name |
1-phenyl-2-pyrrolidin-1-ylheptan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO.ClH/c1-2-3-5-12-16(18-13-8-9-14-18)17(19)15-10-6-4-7-11-15;/h4,6-7,10-11,16H,2-3,5,8-9,12-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQOZXALFDXFRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C(=O)C1=CC=CC=C1)N2CCCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801336959 | |
Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13415-55-9 | |
Record name | alpha-Pyrrolidinoheptaphenone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013415559 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenyl-2-(1-pyrrolidinyl)-1-heptanone hydrochloride (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801336959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ALPHA-PYRROLIDINOHEPTAPHENONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3PRZ4IAZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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